molecular formula C8H14N2OS B5738951 2-(2-Oxoazepan-1-yl)ethanethioamide

2-(2-Oxoazepan-1-yl)ethanethioamide

Cat. No.: B5738951
M. Wt: 186.28 g/mol
InChI Key: NUEJXSIQSRIJQA-UHFFFAOYSA-N
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Description

2-(2-Oxoazepan-1-yl)ethanethioamide is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.27 g/mol It is characterized by the presence of an azepane ring, a thioamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazepan-1-yl)ethanethioamide typically involves the reaction of azepane derivatives with thioamide precursors under controlled conditions. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This typically includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoazepan-1-yl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(2-Oxoazepan-1-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxoazepan-1-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxoazepan-1-yl)ethanamide: Similar structure but lacks the thioamide group.

    2-(2-Oxoazepan-1-yl)ethanethioester: Contains a thioester group instead of a thioamide.

    2-(2-Oxoazepan-1-yl)ethanethiohydrazide: Features a thiohydrazide group.

Uniqueness

2-(2-Oxoazepan-1-yl)ethanethioamide is unique due to its combination of an azepane ring, a thioamide group, and a ketone functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-oxoazepan-1-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c9-7(12)6-10-5-3-1-2-4-8(10)11/h1-6H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEJXSIQSRIJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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